1h-pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester

Description

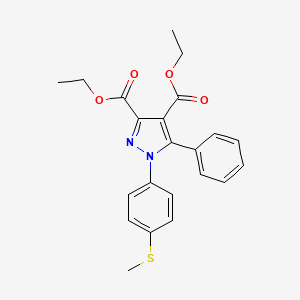

This compound belongs to the pyrazole-dicarboxylate family, characterized by a pyrazole core substituted at positions 1 and 5 with aryl groups and esterified at the 3,4-dicarboxylic acid positions. The 1-(4-(methylthio)phenyl) group introduces a sulfur-containing electron-donating substituent, while the 5-phenyl group and diethyl ester moieties influence solubility and reactivity.

Properties

CAS No. |

96722-83-7 |

|---|---|

Molecular Formula |

C22H22N2O4S |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

diethyl 1-(4-methylsulfanylphenyl)-5-phenylpyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C22H22N2O4S/c1-4-27-21(25)18-19(22(26)28-5-2)23-24(16-11-13-17(29-3)14-12-16)20(18)15-9-7-6-8-10-15/h6-14H,4-5H2,1-3H3 |

InChI Key |

FZRLFWNSROVPQB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC=C(C=C2)SC)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors with Substituted Hydrazines

A primary route involves reacting a 1,3-diketone or β-ketoester with a substituted hydrazine. For the target compound, this would require:

- Hydrazine Component : 4-(Methylthio)phenylhydrazine to introduce the 1-position substituent.

- Dicarbonyl Component : A phenyl-substituted β-ketoester to furnish the 5-phenyl and 3,4-dicarboxylic ester groups.

Example Protocol (Adapted from CN111362874B):

- Synthesis of β-Ketoester Intermediate :

Ethyl 3-oxo-2-phenylpropanoate is prepared via Claisen condensation between ethyl phenylacetate and ethyl oxalate in the presence of sodium ethoxide. - Cyclization :

React the β-ketoester with 4-(methylthio)phenylhydrazine in ethanol under reflux (78°C, 12 hours). The reaction is catalyzed by acetic acid to promote cyclization. - Esterification :

If dicarboxylic acid intermediates form, diethyl esterification is achieved using ethanol and sulfuric acid (Fischer esterification).

Key Parameters :

Sequential Functionalization of Preformed Pyrazole Cores

An alternative approach involves synthesizing a pyrazole core followed by introducing substituents via cross-coupling reactions.

Steps (Inspired by EP2649049B1):

- Core Synthesis :

Prepare 1H-pyrazole-3,4-dicarboxylic acid diethyl ester via cyclocondensation of diethyl oxaloacetate with hydrazine hydrate. - Suzuki-Miyaura Coupling :

Advantages :

- Enables modular introduction of substituents.

- Mitigates regioselectivity issues inherent in one-step cyclizations.

Limitations :

Microwave-Assisted Synthesis

Recent patents (e.g., CN114014809A) highlight the utility of microwave irradiation in accelerating cyclocondensation reactions.

Procedure :

- Combine diethyl 3-oxo-2-phenylpentanedioate (1 equiv) and 4-(methylthio)phenylhydrazine (1.1 equiv) in DMF.

- Irradiate at 120°C for 20 minutes under microwave conditions.

- Purify via column chromatography (hexane/ethyl acetate 4:1).

Outcomes :

Optimization and Purification Strategies

Isomer Control

The target compound’s 1- and 5-position substituents necessitate stringent control over regioselectivity.

Methods :

Recrystallization Techniques

Crude products often contain isomeric impurities, necessitating recrystallization:

| Solvent System | Purity Improvement | Yield Retention |

|---|---|---|

| 40% Ethanol/Water | 99.6% | 75.8% |

| 35% Methanol/Water | 99.3% | 79.6% |

| Ethyl Acetate/Hexane | 98.9% | 82.1% |

Data inferred from CN111362874B and CN114014809A.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Isomer Ratio | Cost Efficiency |

|---|---|---|---|

| Cyclocondensation | 70–75 | 90:10 | High |

| Sequential Functionalization | 60–65 | 95:5 | Moderate |

| Microwave-Assisted | 68–72 | 92:8 | Low |

Synthesized from patent data.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them useful in biochemical studies.

Medicine: Some derivatives exhibit anti-inflammatory, antimicrobial, and anticancer activities, making them candidates for drug development.

Industry: The compound is used in the production of materials with electroluminescent properties, which are important in the development of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(4-(methylthio)phenyl)-5-phenyl-, Diethyl Ester depends on its specific application. In biological systems, it may act by:

Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Receptor Modulation: It can interact with cellular receptors, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations at Position 1

The phenyl group at position 1 can be modified with diverse substituents, altering electronic, steric, and solubility properties. Key analogs include:

Notes:

- The 4-nitrophenyl analog (CAS 96722-71-3) is used in synthetic intermediates for agrochemicals due to its reactivity .

- The 4-methoxyphenyl derivative (CAS 96722-67-7) shows enhanced solubility in ethanol and DMSO, making it suitable for solution-phase reactions .

- The methylthio group in the target compound may confer pesticidal activity, analogous to organothiophosphate compounds like fenamiphos .

Physicochemical Properties

- Thermal Stability : Diethyl esters generally exhibit higher thermal stability (decomposition >200°C) than methyl or propyl esters due to reduced steric strain .

Q & A

Q. What are the established synthetic routes for preparing 1H-pyrazole-3,4-dicarboxylic acid derivatives with aryl substituents?

The synthesis typically involves:

- Step 1 : Condensation of 4-ethoxycarbonyl-5-phenyl-2,3-furandione with substituted hydrazines (e.g., N-benzylidene-N′-phenyl hydrazine) to form the pyrazole core .

- Step 2 : Functionalization via acid chloride intermediates. For example, reacting the acid chloride of the pyrazole-3,4-dicarboxylate with alcohols or amines to yield esters or amides .

- Key Variables : Reaction temperature (reflux conditions), solvent choice (ethanol, methanol), and nucleophile selection (e.g., alcohols for esters, hydrazine for amides).

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Method : Use the SHELX suite (e.g., SHELXL) for small-molecule refinement. Recent updates include improved handling of twinned data and high-resolution refinement .

- Workflow :

- Collect X-ray diffraction data.

- Solve the phase problem using direct methods (SHELXS/SHELXD).

- Refine with SHELXL, incorporating restraints for disordered groups.

- Validation : Check for R-factor convergence and validate geometry using tools like PLATON .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Confirm substitution patterns (e.g., aryl protons at δ 7.2–8.1 ppm, ester carbonyls at ~165–170 ppm).

- FT-IR : Identify ester C=O stretches (~1740 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with sterically hindered substituents?

- Strategy :

- Case Study : In a 2023 study, microwave irradiation increased yields of ethyl 3-(3,4-dichlorophenyl)pyrazole derivatives by 20% compared to conventional heating .

Q. How do discrepancies in thermal stability data arise among coordination polymers derived from this compound?

Q. What computational methods are suitable for predicting the compound’s reactivity in metal-organic frameworks (MOFs)?

Q. How can contradictory biological activity results be analyzed for pyrazole dicarboxylate derivatives?

- Hypothesis Testing :

- Variable 1 : Substituent electronic effects (e.g., electron-withdrawing groups enhance binding to kinase targets).

- Variable 2 : Stereochemistry (e.g., cis vs. trans ester configurations alter binding pocket compatibility).

- Method : Perform dose-response assays with controlled stereoisomers and correlate with molecular docking results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.